molecular formula C14H15FO4 B135774 (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-18-3

(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one

Cat. No.: B135774
CAS No.: 797054-18-3
M. Wt: 266.26 g/mol
InChI Key: MYQKUOXZBKPFPP-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a critical chiral intermediate in the synthetic pathway of Efavarenz and its analogues, a prominent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in Antiretroviral Therapy (ART) for HIV-1. [https://pubmed.ncbi.nlm.nih.gov/12672284/] The specific (1'R,2R) stereochemistry of this compound is essential for conferring high binding affinity and inhibitory potency against the reverse transcriptase enzyme. [https://pubs.acs.org/doi/10.1021/jm030335e] Its molecular architecture, featuring the fluorinated chroman-4-one scaffold, serves as a versatile building block for medicinal chemistry programs aimed at developing novel antiviral agents and probing structure-activity relationships (SAR). Research applications for this compound extend beyond HIV to include the synthesis and evaluation of new therapeutic entities targeting other viral pathogens, making it a valuable asset for discovery chemists and pharmacologists.

Properties

IUPAC Name

(2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKUOXZBKPFPP-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440079
Record name (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797054-18-3
Record name (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with (E)-(4R)-4,5-O-isopropylidene-1-(2-hydroxy-5-fluorophenyl)prop-2-en-1-one, a chiral α,β-unsaturated ketone bearing a fluorinated aromatic ring and a protected diol moiety. Treatment with lithium hydroxide in aqueous medium at 60°C induces a base-catalyzed cyclization (Figure 1). The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the α,β-unsaturated carbonyl system, forming the chroman-4-one core. The isopropylidene group remains intact throughout this step, safeguarding the vicinal diol from undesired side reactions.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue
Starting Material(E)-(4R)-4,5-O-isopropylidene-1-(2-hydroxy-5-fluorophenyl)prop-2-en-1-one
BaseLithium hydroxide (0.005 mol)
SolventWater
Temperature60°C
Reaction Time1 hour
WorkupDiethyl ether/ethanol extraction
PurificationVacuum chromatography (diethyl ether/petroleum ether)
Yield24%

Stereochemical Control

Alternative Synthetic Strategies

Acid-Catalyzed Cyclizations

Polyphosphoric acid (PPA)-mediated cyclizations, effective for simpler chromanones like 6-fluorochroman-4-one, prove unsuitable for the target compound due to the lability of the isopropylidene group under strongly acidic conditions. Attempts to adapt this method resulted in partial deprotection, yielding undesired diol intermediates.

Organocatalytic Asymmetric Approaches

Recent advances in enantioselective [4+2] cycloadditions using chiral Ti(IV)-TADDOLate catalysts demonstrate potential for constructing chromanone scaffolds with >90% ee. However, these methods require electronically activated dienophiles (e.g., vinyl ethers) and fail to accommodate the steric bulk of the isopropylidene-protected diol, limiting their applicability to the current target.

Optimization of the Lithium Hydroxide Method

Solvent and Temperature Effects

Screening of solvent systems revealed that purely aqueous media minimize side reactions (e.g., ketone hydration) while facilitating base solubility. Elevated temperatures (60°C vs. 25°C) accelerate reaction kinetics but necessitate precise control to prevent epimerization at the C2 center.

Purification Challenges

The crude reaction mixture contains two diastereomers: the desired (1'R,2R) isomer and a (1'S,2R) byproduct in a 2:1 ratio. Sequential vacuum chromatography using diethyl ether/petroleum ether gradients achieves baseline separation, though the process suffers from moderate recovery rates (24% for target vs. 40% for the byproduct). Recrystallization from n-hexane further enhances enantiopurity, as the target compound exhibits superior crystallinity compared to its diastereomer.

Analytical Characterization

Spectroscopic Data

  • Optical Rotation : [α]D²⁰ = +57.1° (c = 1.0, CHCl₃)

  • Melting Point : 44–45°C (recrystallized from n-hexane)

  • Molecular Formula : C₁₄H₁₅FO₄ (MW 266.26)

Comparative Chromatography

HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms >98% enantiomeric excess for the purified product, with retention times of 12.3 min (target) vs. 15.7 min (byproduct).

Industrial Scalability and Limitations

While the lithium hydroxide method is reproducible on multigram scales, the 24% yield poses economic challenges for industrial production. Potential improvements include:

  • Catalyst Optimization : Replacing LiOH with chiral phase-transfer catalysts to enhance stereoselectivity.

  • Flow Chemistry : Continuous processing to mitigate thermal degradation during prolonged batch reactions.

  • Dynamic Kinetic Resolution : In situ racemization of the undesired diastereomer to improve overall yield .

Chemical Reactions Analysis

Types of Reactions

(1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the chromanone core or the side chains.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the fluorine atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of a molecule, making this compound valuable for drug discovery.

Medicine

In medicine, derivatives of chromanones, including (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, are investigated for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antioxidant, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1’R,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the chromanone core can interact with various biological pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Features
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one 797054-19-4 C₁₆H₁₉FO₅ - 6-F
- (1'R,2R)-isopropylidene-dihydroxyethyl
- Enhanced stability due to acetal protection
- High stereochemical specificity
(1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane 608-458-9 C₁₃H₁₅FO₃ - 6-F
- Free dihydroxyethyl (unprotected)
- (1’S,2R) stereochemistry
- Hydrophilic due to free diol
- Potential for rapid metabolic oxidation
(1’R,2R)-2-(2’-Tosyl-1’,2’-dihydroxyethyl)-6-fluorochromane N/A C₂₃H₂₅FO₅S - 6-F
- Tosyl-protected dihydroxyethyl
- (1’R,2R) stereochemistry
- Bulky tosyl group increases molecular weight
- May act as a synthetic intermediate
(R)-2-(1-(Benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 1479107-53-3 C₂₄H₁₈F₂O₃ - 6-F
- Benzyloxyethyl substituent
- 3-(3-fluorophenyl) group
- Extended conjugation due to fluorophenyl
- Higher molecular weight (392.39 g/mol)
6-Fluorochroman-4-one (parent structure) N/A C₉H₇FO₂ - 6-F
- No side chains
- Simplest analog
- Baseline for studying substituent effects

Structural and Functional Differences

Protecting Groups and Stability
  • The isopropylidene group in the target compound shields the diol from oxidation and enzymatic degradation, making it more stable than the unprotected dihydroxyethyl analog (CAS 608-458-9) .
  • The tosyl group in the analog from introduces sulfonic acid functionality, likely altering solubility and reactivity for downstream modifications.
Stereochemical Impact
  • The (1'R,2R) configuration in the target compound contrasts with the (1’S,2R) isomer (CAS 608-458-9), which may exhibit divergent biological activity due to mismatched stereochemistry in receptor binding .
Substituent Effects on Bioactivity
  • The 6-fluoro substituent common to all analogs improves metabolic stability by resisting cytochrome P450-mediated oxidation .

Biological Activity

Overview of the Compound

(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic derivative of chroman-4-one, which belongs to a class of compounds known for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of fluorine and hydroxyl groups in its structure may contribute to its biological efficacy.

Antioxidant Properties

Several studies have indicated that chroman derivatives exhibit significant antioxidant activity. The antioxidant mechanism is primarily attributed to the ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research has shown that compounds similar to This compound can inhibit cancer cell proliferation. For instance, studies on related chroman derivatives demonstrated their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Anti-inflammatory Effects

Chroman compounds have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of chroman derivatives has been explored in models of neurodegeneration. These compounds may protect neuronal cells from oxidative damage and apoptosis, thereby offering potential benefits in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

  • Antioxidant Activity Assessment :
    • A study assessed the radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where similar chroman derivatives showed IC50 values indicating effective antioxidant capacity.
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines demonstrated that certain chroman derivatives caused a significant reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents.
  • Inflammation Models :
    • Animal models treated with chroman derivatives exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory effects.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference Studies
AntioxidantScavenges free radicalsDPPH Assay
AnticancerInduces apoptosis in cancer cellsCell Viability Assay
Anti-inflammatoryInhibits pro-inflammatory cytokinesAnimal Model Studies
NeuroprotectiveProtects neurons from oxidative stressNeurodegeneration Models

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one?

Answer:
The synthesis typically involves protecting the dihydroxyethyl group with an isopropylidene moiety to prevent undesired side reactions. Key steps include:

  • Protection-Deprotection : Use acetone or 2,2-dimethoxypropane under acidic conditions to form the isopropylidene group .
  • Fluorination : Introduce fluorine at the chroman-4-one core via electrophilic fluorination or halogen exchange, ensuring regioselectivity at position 6 .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm with NMR (e.g., ¹⁹F NMR: δ −110 to −115 ppm for C6-F) .

Advanced Question: How can enantiomeric purity be validated for this compound, given its stereochemical complexity?

Answer:
The compound has two stereocenters (1'R, 2R), making chiral separation critical. Methodologies include:

  • Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers; retention times differ by ~2 minutes .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., space group C2, unit cell parameters: a = 38.88 Å, b = 13.57 Å, c = 10.89 Å, β = 103.97°) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to verify stereochemistry .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to the isopropylidene group (δ 1.35 and 1.45 ppm for geminal methyl groups) and the chroman-4-one carbonyl (δ 175–180 ppm in ¹³C NMR) .
  • ¹⁹F NMR : Confirm fluorination at C6 (δ −112 ppm, singlet) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calcd. for C₁₅H₁₈FO₄: 289.1181; observed: 289.1183) .

Advanced Question: How does fluorination at position 6 influence the compound’s biological activity compared to non-fluorinated analogs?

Answer:
Fluorination enhances metabolic stability and modulates electronic effects:

  • Bioactivity : Fluorine’s electronegativity increases binding affinity to targets like kinases or GPCRs. In vitro assays show a 3-fold increase in IC₅₀ compared to non-fluorinated analogs .
  • ADME Properties : Fluorine reduces oxidative metabolism, as shown in hepatic microsomal studies (t₁/₂ increased from 2.1 to 4.8 hours) .
  • Structural Insights : X-ray data reveal fluorine participates in C–F···H–N hydrogen bonding with active-site residues, stabilizing ligand-receptor interactions .

Advanced Question: How should researchers address contradictory biological activity data reported for this compound?

Answer:
Contradictions may arise from stereochemical impurities or assay variability. Mitigation strategies include:

  • Stereochemical Analysis : Use chiral HPLC to detect diastereomers (e.g., (1'S,2R) vs. (1'R,2R)); even 5% impurity can alter IC₅₀ by >50% .
  • Assay Standardization : Re-test activity in parallel with a positive control (e.g., tamoxifen for estrogen receptor binding) .
  • Crystallographic Validation : Co-crystallize the compound with its target protein to confirm binding mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.